molecular formula C14H11N5O2 B10958623 N'-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide

N'-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B10958623
M. Wt: 281.27 g/mol
InChI Key: SFCMDXQJTLJWHJ-UHFFFAOYSA-N
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Description

N’-(BENZOYLOXY)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

Types of Reactions

N’-(BENZOYLOXY)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of N’-(BENZOYLOXY)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:

Uniqueness

N’-(BENZOYLOXY)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its benzoyloxy group, for instance, can enhance its ability to interact with certain biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C14H11N5O2

Molecular Weight

281.27 g/mol

IUPAC Name

[(Z)-[amino(pyrazolo[1,5-a]pyrimidin-3-yl)methylidene]amino] benzoate

InChI

InChI=1S/C14H11N5O2/c15-12(11-9-17-19-8-4-7-16-13(11)19)18-21-14(20)10-5-2-1-3-6-10/h1-9H,(H2,15,18)

InChI Key

SFCMDXQJTLJWHJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C(/C2=C3N=CC=CN3N=C2)\N

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=C(C2=C3N=CC=CN3N=C2)N

Origin of Product

United States

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